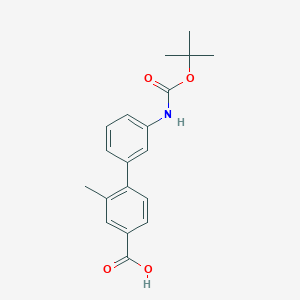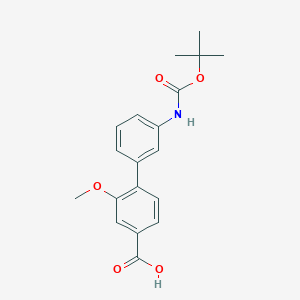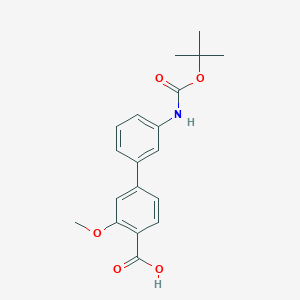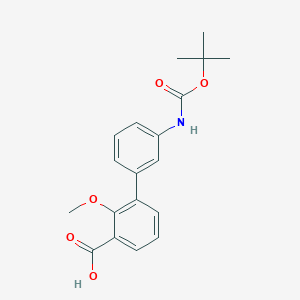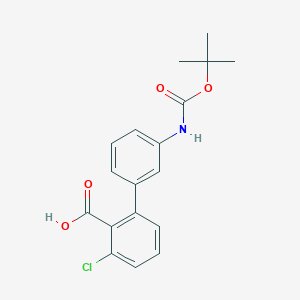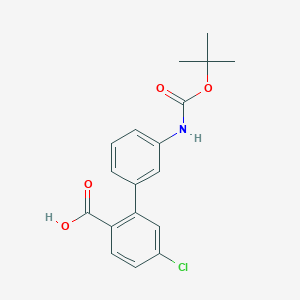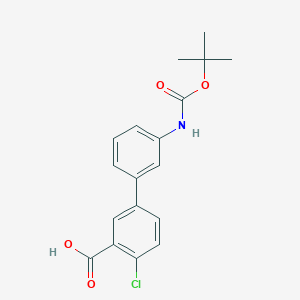
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid (5-BOC-APC) is a synthetic, organic compound that has been used in a variety of scientific research applications. It is a versatile and important molecule that has been used in various biochemical and physiological experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-BOC-APC research.
科学的研究の応用
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic assays to measure the activity of enzymes such as tyrosinase and lipoxygenase. It has also been used as a substrate in the study of enzyme kinetics and as a reagent in the synthesis of other compounds. In addition, 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been used in the study of the structure and function of proteins, such as the enzyme glucose-6-phosphate isomerase.
作用機序
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, resulting in a conformational change that leads to the enzyme’s catalytic activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of tyrosinase and lipoxygenase, two enzymes involved in the metabolism of fatty acids. In addition, 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% has been shown to inhibit the activity of glucose-6-phosphate isomerase, an enzyme involved in the metabolism of glucose.
実験室実験の利点と制限
The use of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively stable compound, making it suitable for long-term storage. It is also relatively inexpensive and easy to synthesize. In addition, it can be used in a variety of biochemical and physiological experiments.
However, there are also some limitations to the use of 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not a very potent inhibitor of enzymes, making it less effective than other compounds in some assays.
将来の方向性
There are a number of potential future directions for 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to identify new applications for 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%. Finally, further research could be conducted to develop more potent inhibitors of enzymes using 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% as a starting point.
合成法
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is synthesized through a multi-step process. The first step is the condensation reaction of 3-bromo-4-methoxybenzaldehyde with 2-chlorobenzoic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and yields 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid. The second step involves the hydrolysis of the intermediate product to yield the desired 5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%.
特性
IUPAC Name |
2-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQHCXMKVVQCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-chlorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)
